molecular formula C8H6BrIO3 B1520100 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid CAS No. 1198475-45-4

5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid

Cat. No.: B1520100
CAS No.: 1198475-45-4
M. Wt: 356.94 g/mol
InChI Key: KEQKAEQOVTURLS-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid is a useful research compound. Its molecular formula is C8H6BrIO3 and its molecular weight is 356.94 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity from Marine Algae

A study by Li, Li, Gloer, & Wang (2011) investigated bromophenols, including compounds similar to 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid, isolated from the marine red alga Rhodomela confervoides. These compounds exhibited potent antioxidant activities, suggesting their potential as natural antioxidants for preventing oxidative deterioration of food.

Polymer Synthesis

Uhrich, Hawker, Fréchet, & Turner (1992) Uhrich et al. (1992) described the synthesis of hyperbranched polymers using a bromomethyl compound. This process involves both O-alkylation and C-alkylation, producing polymers with numerous phenolic hydroxyl groups, suggesting a potential application in polymer chemistry for compounds like this compound.

Supercapacitor Application

Frąckowiak, Meller, Menzel, Gastol, & Fic (2014) Frąckowiak et al. (2014) investigated the electrochemical behavior of carbon electrodes in supercapacitors using various redox-active species, including bromine derivatives. This study indicates the potential of bromine-containing compounds in enhancing the performance of energy storage devices.

Antiviral Activity

Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini (2003) Hocková et al. (2003) synthesized and evaluated 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with bromine substitutions for antiviral activity. Although they showed poor activity against DNA viruses, some derivatives exhibited significant inhibition of retrovirus replication, suggesting a possible application in antiviral research for bromine-substituted compounds.

Antibacterial Properties from Marine Algae

Xu, Fan, Yan, Li, Niu, & Tseng (2003) Xu et al. (2003) isolated bromophenols from Rhodomela confervoides, exhibiting moderate to strong antibacterial activities. This suggests the potential of bromine-containing compounds like this compound in developing new antibacterial agents.

Properties

IUPAC Name

5-bromo-3-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQKAEQOVTURLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289996
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-45-4
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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